molecular formula C14H16N2O3 B2708334 N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide CAS No. 1252399-04-4

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide

Cat. No.: B2708334
CAS No.: 1252399-04-4
M. Wt: 260.293
InChI Key: AZOPPCUFQKIKHA-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the cyano group and the benzamide moiety in its structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoyl chloride with N-cyclopropyl-N-cyanomethylamine. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes. The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides, thioamides.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their functions. The compound may also participate in signaling pathways, modulating cellular responses and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide: shares structural similarities with other cyanoacetamides and benzamides, such as:

Uniqueness

  • The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. The 3,5-dimethoxy substitution on the benzamide ring further enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-12-7-10(8-13(9-12)19-2)14(17)16(6-5-15)11-3-4-11/h7-9,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPPCUFQKIKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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